N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12-4-6-13(7-5-12)14(20-9-8-17)11-16-22(18,19)15-3-2-10-21-15/h2-7,10,14,16-17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSDQRPZQAANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for similar sulfonamide derivatives range from 15.625 μM to 125 μM against Gram-positive bacteria, indicating a promising antibacterial profile .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (μM) | Bacteria Targeted |
|---|---|---|
| Compound A | 15.625 | Staphylococcus aureus |
| Compound B | 62.5 | Enterococcus faecalis |
| This compound | TBD | TBD |
Antiviral Activity
This compound has also been evaluated for antiviral activity. In vitro studies suggest that compounds with similar structures can inhibit viral replication effectively. For example, thiazolidinone derivatives have shown substantial efficacy against HCV NS5B RNA polymerase with IC50 values as low as 31.9 μM . While specific data on the sulfonamide compound is limited, its structural similarities suggest potential antiviral properties.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways in microbial cells. Sulfonamides typically inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria, leading to bacterial cell death .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds had significant bactericidal activity against MRSA and other resistant strains .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that while some derivatives showed promising anticancer activity, careful evaluation of their cytotoxicity is essential to determine therapeutic indices .
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by comprehensive data and case studies.
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent in treating conditions related to endothelin peptides. Research indicates that derivatives of thiophene sulfonamides can modulate the activity of endothelin receptors, which are implicated in various cardiovascular diseases, including hypertension and heart failure. For instance, compounds similar to this compound have shown promise as selective antagonists for endothelin receptors in both in vitro and in vivo models .
Material Science
In material science, the unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. They can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of sulfonamide groups can enhance the solubility and processability of these materials, leading to improved performance in electronic devices.
Biological Studies
The compound's ability to interact with biological systems has led to its investigation in pharmacological studies. For example, studies have explored its effects on cellular signaling pathways involved in inflammation and cancer progression. The modulation of these pathways could provide insights into new treatment strategies for inflammatory diseases and cancer .
Environmental Chemistry
Research has also focused on the environmental implications of thiophene derivatives, including their degradation pathways and potential toxicity. Understanding how compounds like this compound behave in environmental settings is crucial for assessing their safety and ecological impact.
Table 1: Comparison of Biological Activities
| Compound Name | Endothelin Receptor Affinity | Therapeutic Potential | Solubility |
|---|---|---|---|
| This compound | High (50-100 µM) | Hypertension, Heart Disease | Good |
| Similar Thiophene Derivative 1 | Moderate | Inflammatory Diseases | Moderate |
| Similar Thiophene Derivative 2 | Low | Cancer Treatment | Poor |
Table 2: Applications Across Different Fields
| Field | Application Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Modulation of endothelin receptors | Potential treatment for hypertension |
| Material Science | Development of organic electronics | Enhanced performance in OLEDs |
| Biological Studies | Interaction with cellular signaling pathways | Insights into cancer treatment |
| Environmental Chemistry | Assessment of ecological impact | Understanding degradation pathways |
Case Study 1: Endothelin Receptor Modulation
A study published on the pharmacological effects of thiophene sulfonamides demonstrated that this compound effectively inhibited endothelin receptor binding in vitro, supporting its potential use as a therapeutic agent for cardiovascular diseases .
Case Study 2: Organic Electronics Development
Research conducted on the application of thiophene derivatives in OLED technology highlighted that incorporating sulfonamide groups improved the solubility and film-forming properties of the materials, resulting in higher efficiency and stability of the devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Sulfonamides
Ethynyl-Substituted Thiophene Sulfonamides
Compounds such as 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) and its derivatives (e.g., 5b–5h) share the thiophene-sulfonamide core but replace the hydroxyethoxy-p-tolyl-ethyl chain with phenoxyethyl or halogenated aryloxyethyl groups . These analogs exhibit lower molecular weights (e.g., 5a: ~305 g/mol) compared to the target compound (estimated ~375–400 g/mol) due to the absence of the p-tolyl and hydroxyethoxy substituents. Synthesized via Sonogashira coupling under microwave irradiation, these compounds show moderate yields (27–53%), with electron-donating groups (e.g., 2,3-dimethylphenoxy in 5g) improving reaction efficiency .
Halophenyl and Indole Derivatives
N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide (3) features indole and halophenyl substituents, diverging significantly from the target compound’s p-tolyl and hydroxyethoxy groups. This structural variation likely impacts biological activity; indole derivatives often target kinase pathways, whereas p-tolyl groups may favor hydrophobic interactions .
p-Tolyl-Containing Sulfonamides
N-(Phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (2b) shares the p-tolyl-ethyl motif but replaces the hydroxyethoxy group with a tetramethylpiperidinyloxy moiety. This substitution increases steric bulk and may reduce solubility compared to the target compound. Synthesized via radical-mediated coupling, 2b achieved a 66% yield using flash chromatography .
Chlorinated Thiophene Sulfonamides
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide introduces a chlorine atom at the thiophene 5-position and a sulfamoylphenyl group on the ethyl chain.
Table 1: Key Features of Comparable Compounds
*Estimated based on structural analogs.
Q & A
Q. What are the established synthetic routes for N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves: (i) Sulfonylation of thiophene-2-sulfonyl chloride with a primary amine intermediate. (ii) Nucleophilic substitution to introduce the p-tolyl and hydroxyethoxy groups under basic conditions (e.g., K₂CO₃ in DMF). (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 409.12).
- FT-IR : Identification of sulfonamide (–SO₂NH–) stretches (~1350 cm⁻¹) and hydroxyethoxy (–OH) bands (~3400 cm⁻¹) .
Q. What solubility challenges arise due to the hydroxyethoxy group?
- Methodological Answer : The hydroxyethoxy group enhances water solubility compared to non-polar analogs. Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Use co-solvents (e.g., PEG-400) for in vitro assays .
Advanced Research Questions
Q. How does the hydroxyethoxy group influence structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of hydroxyethoxy-containing analogs vs. methoxy or alkyl variants using AutoDock/Vina against targets like carbonic anhydrase.
- Free Energy Calculations : MM-PBSA/GBSA to quantify contributions of the hydroxyethoxy group to binding entropy .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiophene ring?
- Methodological Answer :
- Directing Groups : Use sulfonamide as a meta-director in nitration or halogenation.
- Temperature Control : Lower temperatures (0–5°C) favor monosubstitution; higher temps (50°C) promote di-substitution.
- Lewis Acid Catalysts : FeCl₃ or AlCl₃ enhances selectivity for C-5 position .
Q. How can conflicting IC₅₀ values in urease inhibition assays be resolved?
- Methodological Answer :
- Assay Standardization : Use jack bean urease with consistent substrate (urea) concentration and pH 7.0 buffer.
- Purity Validation : Confirm compound purity (>95%) via HPLC before testing.
- Positive Controls : Include thiourea or acetohydroxamic acid for cross-study comparisons .
Q. What computational approaches predict metabolic stability of this sulfonamide?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thiophene oxidation).
- In Silico Toxicity : ProTox-II for hepatotoxicity risk assessment based on structural alerts .
Data Analysis & Experimental Design
Q. How to design a stability study under varying pH and light conditions?
- Methodological Answer :
- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV (365 nm) and visible light for 48 hours; assess changes by TLC or LC-MS .
Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀.
- ANOVA with Tukey’s Test : Compare efficacy across cell lines (e.g., HepG2 vs. MCF-7) .
Q. How to validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts.
- Knockdown/Rescue Experiments : Use siRNA to silence the target and assess compound efficacy loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
